molecular formula C15H10O4S B1670773 8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one CAS No. 96156-26-2

8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one

Cat. No. B1670773
CAS RN: 96156-26-2
M. Wt: 286.3 g/mol
InChI Key: BOHKBSYMCUBXPE-UHFFFAOYSA-N
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Description

8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one, also known as Displurigen, is a cell-permeable, phenylthiochromen-4-one derived compound . It has an empirical formula of C15H10O4S and a molecular weight of 286.30 . It disrupts the pluripotency of human embryonic stem cells by targeting HSPA8/HSC70 and affects its binding to Oct4 . It inhibits the ATPase activity of HSP70.


Physical And Chemical Properties Analysis

Displurigen is a white to light brown powder . It is soluble in DMSO up to 20 mg/mL . It should be stored at a temperature of -20°C .

Safety And Hazards

Displurigen is classified as a skin irritant and eye irritant . It is recommended to avoid contact with skin and eyes, and to wear protective gloves and eye protection when handling the compound .

properties

IUPAC Name

8-hydroxy-1,1-dioxo-2-phenylthiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4S/c16-12-8-4-7-11-13(17)9-14(20(18,19)15(11)12)10-5-2-1-3-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHKBSYMCUBXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(S2(=O)=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one
Reactant of Route 2
8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one
Reactant of Route 3
8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one
Reactant of Route 4
8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one
Reactant of Route 5
8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one
Reactant of Route 6
8-Hydroxy-1,1-dioxo-2-phenylthiochromen-4-one

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